Structural Characterization and Synthetic Utility of N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (CAS 94625-43-1)
Structural Characterization and Synthetic Utility of N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide (CAS 94625-43-1)
Executive Summary
In the landscape of pharmaceutical synthesis, sulfonamide derivatives remain a cornerstone of antimicrobial and antimalarial drug development. CAS 94625-43-1 , chemically identified as N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, is a highly specialized nitroaromatic intermediate[1]. It serves as the direct, critical precursor to the active pharmaceutical ingredient (API) Sulfalene (CAS 152-47-6), a long-acting sulfonamide[2]. This whitepaper provides a comprehensive technical analysis of the structural properties, analytical validation methods, and the mechanistic causality behind the synthetic workflows associated with CAS 94625-43-1.
Physicochemical Profiling and Molecular Weight Analysis
The molecular architecture of CAS 94625-43-1 is defined by a pyrazine ring substituted with a methoxy group, linked via a sulfonamide bridge to a strongly electron-withdrawing nitrobenzene moiety[3]. The precise molecular weight of 310.29 g/mol is derived from its molecular formula, C11H10N4O5S[1].
Table 1: Physicochemical Properties of CAS 94625-43-1
| Property | Value |
| IUPAC Name | N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide |
| CAS Number | 94625-43-1 |
| Molecular Formula | C11H10N4O5S |
| Molecular Weight | 310.29 g/mol |
| SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[O-] |
| InChIKey | CFIMBINHVKTZCH-UHFFFAOYSA-N |
Structural Characterization and Analytical Validation
To ensure high-purity synthesis and prevent downstream catalytic poisoning during the reduction phase, rigorous structural characterization is mandatory. The analytical workflow relies on orthogonal techniques to confirm the presence of key functional groups and the intact molecular weight.
Multi-modal analytical characterization workflow for CAS 94625-43-1.
Table 2: Expected Spectroscopic Markers for Validation
| Analytical Technique | Key Signal / Marker | Structural Significance |
| LC-MS (ESI+) | m/z 311.0[M+H]+ | Confirms exact mass (310.0372 Da) |
| FT-IR | ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric & symmetric NO2 stretch[2] |
| FT-IR | ~1330 cm⁻¹, ~1160 cm⁻¹ | Sulfonamide S=O stretch[2] |
| 1H-NMR (DMSO-d6) | ~11.5 ppm (s, 1H) | Highly deshielded sulfonamide N-H |
| 1H-NMR (DMSO-d6) | ~3.9 ppm (s, 3H) | Methoxy group (-OCH3) protons |
Synthetic Methodology: From Precursors to API
The synthesis of the final API (Sulfalene) relies on the efficient formation of CAS 94625-43-1 followed by its controlled reduction. The experimental choices in these protocols are governed by strict mechanistic principles to maximize yield and purity.
Synthetic workflow and structural transformation of CAS 94625-43-1 into Sulfalene.
Protocol 1: Sulfonylation (Synthesis of CAS 94625-43-1)
Objective: Form the sulfonamide linkage via nucleophilic attack.
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Preparation: Dissolve 1.0 equivalent of 2-amino-3-methoxypyrazine in anhydrous pyridine under an inert nitrogen atmosphere at 0 °C.
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Addition: Slowly add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature strictly below 5 °C.
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Propagation: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
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Isolation: Pour the reaction mixture into ice-cold water and acidify with 1M HCl until the pH reaches 3-4.
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Purification: Filter the resulting precipitate, wash extensively with cold deionized water, and recrystallize from ethanol to yield pure N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide.
Causality & Expert Insight: Pyridine is deliberately selected to act as both the solvent and the base. Because the aminopyrazine is a relatively weak nucleophile, pyridine functions as an acid scavenger to neutralize the HCl byproduct, driving the chemical equilibrium forward. The low temperature (0–5 °C) during the electrophile addition is critical to prevent exothermic degradation and limit bis-sulfonylation side reactions. Acidification in the isolation step protonates the pyridine, rendering it water-soluble, while the target sulfonamide (CAS 94625-43-1) selectively precipitates out of the aqueous phase.
Protocol 2: Catalytic Reduction (Synthesis of Sulfalene)
Objective: Reduce the nitro group of CAS 94625-43-1 to an amine without cleaving the sensitive sulfonamide bond.
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Preparation: Dissolve purified CAS 94625-43-1 in a 1:1 mixture of methanol and ethyl acetate.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w) under a continuous nitrogen purge to prevent spontaneous ignition.
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Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Maintain a pressure of 1-2 atm H2 at room temperature for 4-6 hours.
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Monitoring: Verify the complete disappearance of the nitro compound via LC-MS or TLC.
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Filtration: Filter the reaction mixture through a Celite pad to safely and completely remove the Pd/C catalyst.
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Recovery: Concentrate the filtrate under reduced pressure and recrystallize the crude product to yield pure Sulfalene (CAS 152-47-6).
Causality & Expert Insight: Catalytic hydrogenation using Pd/C is prioritized over dissolving metal reductions (e.g., Fe/HCl) because it is highly atom-economical, avoids the generation of heavy metal waste, and prevents the acid-catalyzed hydrolysis of the sulfonamide bond. The mixed solvent system (MeOH/EtOAc) ensures optimal solubility of both the nitro precursor and the resulting amine product, preventing premature precipitation onto the catalyst surface which would cause rapid catalytic deactivation.
References
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ChemUniverse. "N-(3-METHOXYPYRAZIN-2-YL)-4-NITROBENZENESULFONAMIDE [Q11227]". ChemUniverse Organic & Specialty Chemicals. Available at:[Link]
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Kubíček, V., et al. "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies". National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
- 1. 94625-43-1 | N-(3-Methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide - AiFChem [aifchem.com]
- 2. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide [Q11227] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
